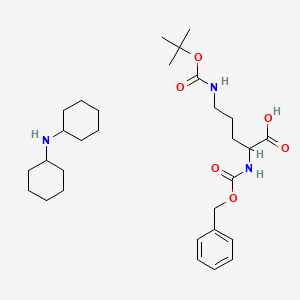

N-Cbz-N5-Boc-L-ornithine DCHA

Description

The Fundamental Role of Amino Acid Derivatives in Complex Molecule Construction

Amino acids, the building blocks of proteins, represent a readily available and structurally diverse source of chirality. Their inherent stereochemistry makes them ideal starting points for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other complex target molecules. By modifying the side chains and the terminal amino and carboxyl groups of amino acids, chemists can generate a vast array of chiral synthons, each poised for incorporation into a larger molecular framework. These amino acid derivatives serve as versatile scaffolds, introducing specific stereocenters and functionalities that are critical for the biological activity or material properties of the final product.

Strategic Deployment of Protecting Groups in Multi-Step Chemical Synthesis

The synthesis of complex molecules often involves a sequence of reactions, each targeting a specific functional group. However, many organic molecules are polyfunctional, meaning they possess multiple reactive sites. Without a means of differentiating these sites, attempts to perform a specific chemical transformation can lead to a mixture of undesired products, significantly lowering the yield and complicating purification.

Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its reactivity. nih.gov A good protecting group must be easy to introduce in high yield, stable to the reaction conditions used to modify other parts of the molecule, and readily removable in high yield without affecting the rest of the molecule. researchgate.net This strategy of protection and deprotection allows for a stepwise and controlled approach to synthesis, ensuring that reactions occur only at the desired locations. nih.govnih.gov

In peptide synthesis, for instance, protecting groups are essential to prevent the uncontrolled polymerization of amino acids. nih.gov By protecting the amino group of one amino acid and the carboxylic acid group of another, a specific peptide bond can be formed. sigmaaldrich.com This level of control is indispensable for the synthesis of peptides with a defined sequence.

N-Cbz-N5-Boc-L-ornithine DCHA as a Preeminent Chiral Building Block in Contemporary Chemical Research

This compound is a prime example of a strategically designed chiral building block. This compound is a derivative of the non-proteinogenic amino acid L-ornithine, which contains two amino groups at the α and δ positions. The differential protection of these two amino groups with a Carboxybenzyl (Cbz) group and a tert-Butoxycarbonyl (Boc) group is a key feature of this molecule.

The Cbz and Boc groups are "orthogonal," meaning they can be removed under different conditions. masterorganicchemistry.com The Boc group is labile to strong acids, while the Cbz group is typically removed by catalytic hydrogenation. masterorganicchemistry.com This orthogonality allows for the selective deprotection and subsequent functionalization of either the α-amino or the δ-amino group, providing immense synthetic flexibility.

Furthermore, the formation of a dicyclohexylamine (B1670486) (DCHA) salt is a deliberate strategy to enhance the compound's handling and stability. Many protected amino acids are oils or amorphous solids that can be difficult to purify and weigh accurately. The DCHA salt is typically a stable, crystalline solid with a sharp melting point, facilitating its purification by recrystallization and improving its shelf-life. bachem.com The dicyclohexylamine is a secondary amine that forms a salt with the free carboxylic acid of the protected ornithine derivative. researchgate.net

The combination of a defined stereocenter, orthogonally protected functional groups, and enhanced stability through salt formation makes this compound a highly valuable and sought-after intermediate in the synthesis of complex peptides, peptidomimetics, and other intricate organic molecules.

Interactive Data Tables

Below are interactive tables summarizing key information about the chemical compounds mentioned in this article.

Properties

Molecular Formula |

C30H49N3O6 |

|---|---|

Molecular Weight |

547.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2 |

InChI Key |

DZDMNVANCXRHHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cbz N5 Boc L Ornithine Dcha

Comprehensive Analysis of Protecting Group Installation

The orthogonal protection of L-ornithine's two amino groups, the α-amino and δ-amino groups, is paramount for its use in stepwise peptide synthesis. nih.gov This involves the selective introduction of the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups.

Regioselective Introduction of the Nα-Benzyloxycarbonyl (Cbz) Group

The initial step in the synthesis involves the regioselective protection of the α-amino group of L-ornithine with the benzyloxycarbonyl (Cbz) group. A common method to achieve this is through the use of a copper complex of L-ornithine. iiserpune.ac.in L-ornithine hydrochloride is reacted with a copper salt, such as copper acetate (B1210297) monohydrate, in a basic aqueous solution. researchgate.net This forms a copper complex where the α-amino and carboxyl groups are coordinated to the copper ion, leaving the δ-amino group more accessible for subsequent reactions. However, for Nα-protection, the differential reactivity of the amino groups can be exploited. The α-amino group is generally more nucleophilic than the δ-amino group, allowing for its preferential reaction with benzyl (B1604629) chloroformate (Cbz-Cl) under controlled pH conditions, typically in an aqueous alkaline solution, to yield Nα-Cbz-L-ornithine. iiserpune.ac.inorganic-chemistry.org

Regioselective Introduction of the Nδ-tert-Butyloxycarbonyl (Boc) Group

Following the protection of the α-amino group, the δ-amino group of Nα-Cbz-L-ornithine is then selectively protected with the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting Nα-Cbz-L-ornithine with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a suitable base. chemimpex.comorganic-chemistry.org The choice of solvent and base is critical to ensure the reaction proceeds efficiently and without side reactions. The resulting product is Nα-Cbz-Nδ-Boc-L-ornithine. chemimpex.com This orthogonal protection scheme is advantageous as the Cbz and Boc groups can be removed under different conditions, allowing for selective deprotection during peptide synthesis. researchgate.net

Formation of the Dicyclohexylamine (B1670486) (DCHA) Salt for Isolation and Handling Enhancement

N-protected amino acids, including N-Cbz-N5-Boc-L-ornithine, are often isolated and stored as their dicyclohexylamine (DCHA) salts. bachem.comuoa.gr The formation of the DCHA salt is achieved by treating the free acid form of the protected amino acid with dicyclohexylamine. smolecule.com This process offers several advantages. The DCHA salt is typically a stable, crystalline solid that is easier to handle and purify compared to the free acid, which may be an oil or an amorphous solid. bachem.com The salt formation also enhances the stability of the compound during storage. smolecule.com For use in peptide synthesis, the free acid can be readily regenerated from the DCHA salt by treatment with a stronger acid, such as phosphoric acid. bachem.com

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-Cbz-N5-Boc-L-ornithine DCHA. Key parameters that can be adjusted include the stoichiometry of reactants, reaction temperature, solvent choice, and the type of base used. For instance, in the protection steps, careful control of pH is essential to ensure regioselectivity.

Foliar application of amino acid liquid fertilizers has been shown to enhance crop yields, a principle that can be metaphorically applied to the synthesis process where providing an optimal "nutrient" environment for the reaction can lead to a better outcome. plos.org Strategies to improve yield can include:

Stepwise addition of reagents: Slow, controlled addition of the protecting group reagents can minimize side reactions.

Temperature control: Maintaining an optimal temperature throughout the reaction can improve selectivity and prevent degradation of the product.

Use of activating agents: In some synthetic pathways, activating agents can be used to enhance the reactivity of the carboxyl group, although this must be done carefully to avoid racemization.

Recent research has explored the use of enzymatic methods for the synthesis of related protected amino acids, which can offer high selectivity and milder reaction conditions. researchgate.netacs.org While not yet standard for this specific compound, such biocatalytic approaches could represent a future strategy for yield enhancement.

Comparative Assessment of Established and Novel Synthetic Pathways for the Compound

The traditional pathway for synthesizing this compound, as outlined above, is a well-established and reliable method. It relies on the principles of selective protection of amino groups, a cornerstone of peptide chemistry. thieme-connect.de

One-pot synthesis: Researchers are investigating methods to combine multiple reaction steps into a single pot, which can save time and resources. For example, a one-step protection of L-ornithine to yield a bis-protected derivative has been reported. researchgate.net

Alternative protecting groups: While Cbz and Boc are widely used, other protecting groups with different lability profiles are being developed. These can offer advantages in specific synthetic contexts. nih.gov

Enzymatic and chemoenzymatic methods: The use of enzymes, such as aminotransferases or oxidases, can provide high regioselectivity and stereoselectivity under mild conditions. researchgate.netacs.org For instance, enzymes have been used to prepare N-Cbz-5-hydroxy-L-proline from N-α-benzyloxycarbonyl (Cbz)-L-ornthine. researchgate.net

Solid-phase synthesis strategies: While typically used for peptide assembly, solid-phase techniques could potentially be adapted for the synthesis of protected amino acid building blocks.

Table 1: Comparison of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

|---|---|---|

| Established Stepwise Synthesis | Reliable, well-documented, good control over each step. | Multiple steps, potential for yield loss at each stage. |

| One-Pot Synthesis | Reduced reaction time and resource usage. | Can be challenging to optimize, potential for side reactions. |

| Enzymatic/Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzymes can be expensive and may have limited substrate scope. |

Considerations for Stereochemical Integrity Preservation During Synthesis

Maintaining the L-stereochemistry of the ornithine backbone is of utmost importance throughout the synthetic process, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. smolecule.com Racemization, the formation of a mixture of L- and D-enantiomers, can occur at the α-carbon, particularly during activation of the carboxyl group for peptide coupling or under harsh basic or acidic conditions. nih.govpeptide.com

Several factors can contribute to the preservation of stereochemical integrity:

Mild Reaction Conditions: Using mild bases and acids, and avoiding high temperatures, can significantly reduce the risk of racemization. nih.gov

Choice of Protecting Groups: Urethane-based protecting groups, such as Cbz and Boc, are known to suppress racemization compared to N-acyl protecting groups. researchgate.net

Coupling Reagents: When the protected ornithine derivative is used in peptide synthesis, the choice of coupling reagent is critical. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress racemization during amide bond formation. peptide.com

Avoiding Over-activation: Excessive activation of the carboxylic acid group should be avoided.

The stereochemical purity of the final product and intermediates is typically verified using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation of the compound. The decarboxylation of L-ornithine has been shown to proceed with retention of configuration, highlighting the stereospecificity of related enzymatic reactions. cdnsciencepub.comnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| L-ornithine | Orn |

| Benzyloxycarbonyl | Cbz |

| tert-Butyloxycarbonyl | Boc |

| Dicyclohexylamine | DCHA |

| Benzyl chloroformate | Cbz-Cl |

| Di-tert-butyl dicarbonate | (Boc)2O |

Principles and Applications of Orthogonal Protecting Group Chemistry

Strategic Orthogonality of Cbz and Boc Groups in N-Cbz-N5-Boc-L-ornithine DCHA

The compound this compound exemplifies a strategic application of orthogonal protection. smolecule.com In this molecule, the trifunctional amino acid L-ornithine has its two amino groups, the α-amino (Nα) and the side-chain δ-amino (Nδ, also denoted as N5), differentially protected. The Nα-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, while the N5-amino group is protected by a tert-butyloxycarbonyl (Boc) group. smolecule.com The dicyclohexylammonium (B1228976) (DCHA) salt form enhances the compound's stability and handling characteristics. smolecule.com

The key advantage of this protection scheme lies in the orthogonal nature of the Cbz and Boc groups. masterorganicchemistry.comhighfine.com They exhibit differential stability to distinct deprotection reagents, allowing for the selective unmasking of either the Nα or the N5 amino group. highfine.comnih.gov

The Boc group is highly sensitive to acid and is readily cleaved under acidic conditions (acidolysis), such as with trifluoroacetic acid (TFA). highfine.comamericanpeptidesociety.org

The Cbz group , while also removable by strong acid, is stable to the milder acidic conditions used for Boc removal. highfine.com Its preferred and most common cleavage method is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), a reductive process. masterorganicchemistry.comhighfine.com

This orthogonality is strategically crucial: one can selectively remove the Boc group from the side chain with acid to perform a modification at the N5 position, leaving the Cbz-protected Nα-group intact for later peptide bond formation. highfine.comnih.gov Conversely, the Cbz group can be removed by hydrogenation to expose the Nα-amino group for peptide chain elongation, while the Boc group on the side chain remains unaffected. highfine.com This selective, bidirectional reactivity makes this compound a valuable building block for advanced peptide structures. smolecule.comrsc.org

Selective Deprotection Methodologies for Nα-Cbz and Nδ-Boc Moieties

The utility of this compound hinges on the reliable and selective cleavage of its two protecting groups. The distinct chemical nature of the Boc and Cbz moieties allows for their removal through independent reaction pathways. masterorganicchemistry.comhighfine.com

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group specifically designed for its lability under acidic conditions. highfine.comamericanpeptidesociety.org Its removal is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.comamericanpeptidesociety.org The reaction proceeds rapidly, and the byproducts are a volatile gas (isobutylene) and carbon dioxide, which are easily removed. highfine.com

The mechanism involves the protonation of the Boc group's carbonyl oxygen or ester oxygen by the acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. organic-chemistry.org The use of scavengers, such as triethylsilane, can be employed to trap these reactive cations and prevent potential side reactions with sensitive amino acid residues like tryptophan or methionine. nih.govgoogle.com The conditions for Boc removal are specifically chosen to be mild enough not to affect the more robust, hydrogenation-labile Cbz group. highfine.comorganic-chemistry.org Other acidic reagents, such as hydrogen chloride (HCl) in organic solvents or catalytic amounts of certain Lewis acids like iron(III) salts, have also been reported for Boc deprotection. google.comresearchgate.netcsic.es

| Reagent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | ~25-50% TFA in Dichloromethane (DCM) | Standard and most common method in Boc-based solid-phase peptide synthesis (SPPS). | peptide.comamericanpeptidesociety.org |

| Hydrogen Chloride (HCl) | ~4N HCl in Dioxane or other organic solvents. | An alternative strong acid for cleavage. | researchgate.net |

| Iron(III) Salts (e.g., FeCl₃) | Catalytic amounts in an organic solvent. | A milder, sustainable catalytic method that allows selective N-Boc deprotection in the presence of N-Cbz. | csic.es |

| Phosphoric Acid | Aqueous H₃PO₄ | An environmentally benign reagent for deprotection of Boc groups. | organic-chemistry.org |

The benzyloxycarbonyl (Cbz) group is characteristically removed under reductive conditions, most commonly through catalytic hydrogenolysis. masterorganicchemistry.comhighfine.com This method is exceptionally mild and highly selective, leaving most other functional groups, including the acid-labile Boc group, completely intact. highfine.comnih.gov

The standard procedure involves stirring the Cbz-protected compound in a suitable solvent (like methanol, ethanol, or ethyl acetate) in the presence of a catalyst, typically palladium on an activated carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). highfine.comresearchgate.net The Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide. An alternative method known as transfer hydrogenation can also be used, where a hydrogen donor molecule like cyclohexene, formic acid, or ammonium (B1175870) formate (B1220265) replaces the use of pressurized H₂ gas. highfine.comrsc.org This can be more convenient for standard laboratory setups. rsc.org While Cbz groups can be cleaved by very strong acids like HBr in acetic acid, this method is harsh and not orthogonal with the Boc group, making catalytic hydrogenolysis the preferred method for selective deprotection. highfine.com

| Reagent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | 1 atm H₂, 5-10% Pd/C catalyst in MeOH or EtOH. | The most common and mildest method for Cbz removal. | highfine.comresearchgate.net |

| Transfer Hydrogenation | Pd/C with a hydrogen donor like ammonium formate, formic acid, or cyclohexene. | Avoids the need for pressurized hydrogen gas equipment. | highfine.comrsc.org |

| Aluminum Chloride (AlCl₃) / HFIP | AlCl₃ in hexafluoroisopropanol (HFIP). | An alternative non-hydrogenation method that allows orthogonal deprotection in the presence of benzyl (B1604629) ethers. | thieme-connect.comorganic-chemistry.org |

| Strong Acid (e.g., HBr/AcOH) | HBr in Acetic Acid. | Harsh, non-orthogonal conditions; used when catalytic methods are not feasible (e.g., due to catalyst poisoning by sulfur). | highfine.com |

Implications for Complex Poly-Amino Acid and Peptide Chain Assembly

The availability of orthogonally protected building blocks like this compound has profound implications for the synthesis of complex peptides and poly-amino acids that go beyond simple linear sequences. nih.govrsc.org The ability to selectively deprotect and functionalize the side chain of an amino acid residue within a growing peptide chain is a cornerstone of modern peptide chemistry. sigmaaldrich.compharmtech.com

This selective functionalization enables several advanced applications:

Branched Peptides: The ornithine side-chain amine (N5), once deprotected, can serve as an initiation point for the synthesis of a second, distinct peptide chain. rsc.orgsigmaaldrich.com This results in a branched or multi-arm peptide structure, which is valuable for creating novel biomaterials, drug delivery systems, and multivalent ligands. rsc.org

Cyclic Peptides: Orthogonal protection is essential for synthesizing side-chain-to-side-chain or head-to-side-chain cyclic peptides. sigmaaldrich.com For instance, the deprotected N5-amino group of ornithine can be coupled with a deprotected carboxylic acid side chain from an aspartic or glutamic acid residue elsewhere in the peptide to form a lactam bridge, constraining the peptide's conformation. sigmaaldrich.com

Site-Specific Labeling and Conjugation: The uniquely reactive handle provided by the deprotected side-chain amine allows for the attachment of various molecules, such as fluorescent dyes, biotin (B1667282) tags, chelating agents, or polyethylene (B3416737) glycol (PEG) chains. ub.edupharmtech.com This site-specific modification is critical for diagnostic tools, imaging agents, and improving the pharmacokinetic properties of therapeutic peptides.

Synthesis of Complex Natural Products: Many natural products contain intricate peptide frameworks with extensive modifications. fiveable.me Orthogonal strategies are indispensable for recreating these structures and for generating analogs to study their biological activity. fiveable.me

Advanced Synthetic Applications of N Cbz N5 Boc L Ornithine Dcha in Chemical Research

Chiral Auxiliary and Building Block in Non-Peptidic Organic Synthesis

The applications of N-Cbz-N5-Boc-L-ornithine DCHA extend beyond peptide chemistry. Its inherent chirality and densely functionalized structure make it a valuable starting material for the stereoselective synthesis of various non-peptidic organic molecules.

Chiral amino acids are frequently used as precursors for the enantioselective synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govscience.gov L-ornithine derivatives, including N-Cbz-N5-Boc-L-ornithine, serve as versatile chiral building blocks for this purpose. nih.gov

The synthetic strategy typically involves utilizing the stereocenter of the amino acid to direct the formation of new stereocenters in the target molecule. The functional groups of the ornithine derivative—the carboxylic acid, α-amino group, and δ-amino group—can be chemically manipulated and cyclized to form a variety of heterocyclic rings, such as pyrrolidines and piperidines. For example, enzymatic or chemical transformation of protected ornithine can lead to intermediates that are subsequently converted into complex heterocyclic structures, like those found in the DPP4 inhibitor saxagliptin. nih.gov The use of such a chiral building block ensures the final product is obtained with high enantiomeric purity, a critical requirement for biologically active molecules.

Table 2: Summary of Synthetic Applications

| Application Area | Synthetic Strategy | Key Feature of N-Cbz-N5-Boc-L-ornithine | Resulting Structure |

|---|---|---|---|

| Linear Peptide Synthesis | Stepwise elongation | Orthogonal Nα-Cbz and Nδ-Boc protection | Linear peptides containing L-ornithine. chemimpex.com |

| Branched Peptide Synthesis | On-resin or solution-phase side-chain elongation | Selective deprotection of Nδ-Boc group | Peptides with a second chain linked to the ornithine side chain. |

| Cyclic Peptide Synthesis | Intramolecular head-to-side-chain or side-chain-to-tail coupling | Selective deprotection of Nδ-Boc group to provide a nucleophilic handle | Cyclic peptide architectures. peptide.comspringernature.com |

Design and Construction of Ligands and Small Molecules

The unique structural framework of this compound, featuring two differentially protected amino groups, makes it a highly valuable precursor in the rational design and synthesis of specialized ligands and complex small molecules. smolecule.comuq.edu.au Its utility stems from the ability to selectively deprotect and functionalize either the α-amino or the δ-amino group, enabling the stepwise construction of molecules with desired geometries and binding properties.

One significant application is in the synthesis of peptide-based ligands. The compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), where the ornithine side chain can be elaborated to introduce specific functionalities. tum.de For instance, the δ-amino group, once deprotected, can be acylated, alkylated, or used as a point of attachment for other molecular fragments, leading to peptides with modified backbones or side chains designed to interact with biological targets like G-protein coupled receptors. uq.edu.au

Furthermore, ornithine derivatives are fundamental to the construction of certain metal-chelating ligands, such as siderophores. nih.govscience.gov Research has shown that protected ornithine precursors can be used to synthesize albomycin-like peptides, which are analogues of natural siderophores that chelate iron. nih.gov The this compound molecule provides a robust starting point for creating such complex structures, where the ornithine backbone is essential for coordinating with metal ions. The synthesis involves a series of deprotection and coupling steps to build the final chelating framework. nih.gov This approach is part of a broader strategy in medicinal chemistry to develop ligands that can modulate the activity of metalloenzymes or act as metal-sequestering agents. science.gov

The table below summarizes examples of ligands and small molecules whose synthesis can be facilitated by using protected ornithine building blocks.

| Ligand/Small Molecule Class | Synthetic Utility of Protected Ornithine | Key Research Finding |

| Peptidomimetics | Serves as a foundational scaffold for creating non-natural peptide ligands. smolecule.com | Enables precise modification of the peptide backbone or side chains to enhance binding affinity and selectivity for targets like proteases or receptors. uq.edu.au |

| Siderophore Analogues | Acts as a key precursor for the synthesis of iron-chelating agents. nih.gov | Derivatives like N⁵-acetyl-N⁵-hydroxy-L-ornithine, accessible from protected precursors, form the core of albomycin-like siderophores. nih.gov |

| GPCR Ligands | Used in the construction of agonists and antagonists for G-protein coupled receptors. uq.edu.au | The ornithine side chain can be modified to explore structure-activity relationships, leading to potent and selective receptor modulators. uq.edu.au |

Preparation of Modified Amino Acid Derivatives and Analogues

This compound is a versatile starting material for the synthesis of a wide array of non-proteinogenic amino acids and their analogues. The orthogonal nature of the Cbz and Boc protecting groups is central to its utility, allowing for selective chemical transformations at different positions of the molecule. smolecule.com

A notable example is the biocatalytic conversion of N-α-Cbz-L-ornithine into N-Cbz-5-hydroxy-L-proline, a valuable proline analogue. nih.gov In this process, an aminotransferase enzyme acts on the δ-amino group of ornithine, leading to an intramolecular cyclization and subsequent oxidation to form the hydroxylated proline ring system. nih.govresearchgate.net This enzymatic method highlights how a protected ornithine derivative can be a substrate for generating entirely new amino acid structures that are otherwise difficult to synthesize. The resulting N-Cbz-5-hydroxy-L-proline can then be chemically converted into key intermediates for pharmaceuticals. nih.gov

The differential protection strategy allows chemists to perform a variety of modifications:

Side-Chain Elaboration: Selective removal of the Boc group from the δ-amino position allows for acylation, guanylation, or alkylation, leading to a range of ornithine derivatives with modified side chains. uni-marburg.de These derivatives are often incorporated into peptides to probe biological interactions or to enhance stability.

α-Amino Group Modification: Following incorporation into a peptide chain, the α-amino Cbz group can be removed via hydrogenolysis without affecting the Boc-protected side chain. ebin.pub This allows for further elongation of the peptide.

Synthesis of Cyclic Structures: The protected ornithine can be a key component in the synthesis of macrocyclic peptides. After selective deprotection, the free amino group can be used to form a cyclic structure through an intramolecular amide bond formation. uni-marburg.de

The table below details some modified amino acid derivatives that can be prepared using protected ornithine as a precursor.

| Derivative/Analogue | Synthetic Transformation | Significance of Derivative |

| N-Cbz-5-hydroxy-L-proline | Enzymatic transamination and cyclization of N-α-Cbz-L-ornithine. nih.govresearchgate.net | A key intermediate for the synthesis of dipeptidyl peptidase IV (DPP4) inhibitors used in treating type 2 diabetes. nih.gov |

| N⁵-Substituted Ornithine Derivatives | Selective deprotection of the N⁵-Boc group followed by acylation or alkylation. uni-marburg.de | Used to create peptides with tailored properties, such as altered charge, hydrophobicity, or receptor binding capabilities. |

| Macrocyclic Peptidomimetics | Intramolecular cyclization involving the ornithine side chain. uni-marburg.de | Leads to conformationally constrained peptides with improved metabolic stability and target affinity. |

Contributions to the Chemical Synthesis of Natural Product Frameworks and Their Analogues

The synthesis of natural products and their analogues is a significant field of chemical research, often aimed at creating novel therapeutic agents or biological probes. rsc.org this compound and related protected ornithine derivatives serve as critical building blocks in constructing the complex architectures of various natural product frameworks. nih.gov Ornithine itself is a constituent of numerous natural products, including many antibiotics and siderophores. google.com

A prime example of its application is in the synthesis of albomycin-like peptides. Albomycins are a class of natural siderophore-antibiotics that contain an N⁵-acetyl-N⁵-hydroxy-L-ornithine residue. nih.gov The total synthesis of analogues of these molecules has been achieved using protected ornithine derivatives as key starting materials. The synthetic route involves the careful manipulation of protecting groups to build the tripeptide backbone and introduce the hydroxamate functionality essential for iron chelation. This work demonstrates that substantial modifications to the framework of peptide-based natural products can be made, leading to analogues with retained or enhanced biological activity. nih.gov

The general strategy of "diverted total synthesis" (DTS) often relies on versatile and well-defined building blocks like this compound. rsc.org In DTS, a synthetic pathway to a natural product is established, and then key intermediates are "diverted" to create a library of related analogues. The differential protection of the ornithine derivative allows it to be a flexible component in such synthetic schemes, enabling modifications at various stages of the synthesis to generate structural diversity.

The table below highlights the role of protected ornithine in the synthesis of natural product frameworks.

| Natural Product Class | Role of Protected Ornithine | Example Application |

| Siderophores (e.g., Albomycin) | Serves as the precursor to the key N⁵-acetyl-N⁵-hydroxy-L-ornithine residue. nih.gov | Synthesis of albomycin-like peptides to study microbial iron transport and develop novel antibiotics. nih.gov |

| Peptide Antibiotics | Incorporated as a fundamental amino acid component in the peptide chain. | Provides a scaffold that is often essential for the antibiotic's structure and function, such as in gramicidin (B1672133) S. |

| Alkaloids | Ornithine is a biosynthetic precursor to various alkaloid skeletons. | Synthetic strategies can mimic biosynthetic pathways, using protected ornithine to construct tropane (B1204802) or pyrrolizidine (B1209537) alkaloid cores. |

Stereochemical Control and Chiral Purity in Synthesis Employing N Cbz N5 Boc L Ornithine Dcha

Maintenance of L-Stereochemistry During Derivatization and Coupling Reactions

The inherent risk of epimerization at the α-carbon of an amino acid residue during peptide bond formation is a well-documented challenge in peptide chemistry. This loss of stereochemical purity can occur via the formation of an oxazolone (B7731731) intermediate, particularly when the carboxyl group is activated for coupling. peptide.com The selection of protecting groups, coupling reagents, and reaction conditions plays a crucial role in mitigating this side reaction.

The N-α-Cbz (benzyloxycarbonyl) and N-δ-Boc (tert-butyloxycarbonyl) protecting groups on the L-ornithine scaffold are not only orthogonal, allowing for selective deprotection, but also contribute to the stereochemical stability of the α-carbon. masterorganicchemistry.com The urethane-type nature of both the Cbz and Boc groups is known to suppress racemization compared to N-acyl protecting groups. acs.org Specifically, the Cbz group, along with other urethane-based protecting groups, is effective in preventing or minimizing epimerization during the coupling process. researchgate.net

In a study involving the synthesis of a dipeptide, the coupling of a Boc-protected β,β-dimethyl-d-ornithine(Cbz) derivative was shown to proceed without affecting the chirality of the α-carbon. The resulting dipeptide was identified as a single diastereomer by 1H NMR, confirming the retention of stereochemical integrity. acs.org This provides strong evidence that with appropriate coupling protocols, ornithine derivatives with Cbz and Boc protection can maintain their stereochemistry.

The choice of coupling reagent is also critical. While standard carbodiimides like DCC (dicyclohexylcarbodiimide) can be used, the addition of racemization-suppressing additives such as HOBt (1-hydroxybenzotriazole) is a common practice. mdpi.com More advanced coupling reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are known to react faster and with less epimerization. peptide.com The prevention of branching of the peptide chain is another critical aspect, which is effectively managed by the protection of the δ-amino group of ornithine. acs.org

A study on the synthesis of the linear pentapeptide fragment of gramicidin (B1672133) S, which contains an Orn(Cbz) residue, utilized HBTU/HOBt as the standard coupling reagents, demonstrating a successful strategy for maintaining stereochemical integrity in a multi-step synthesis. uva.nl

| Reagent/Additive | Type | Role in Stereochemical Control | Reference |

|---|---|---|---|

| DCC (dicyclohexylcarbodiimide) | Carbodiimide | Activates the carboxyl group for coupling. | nih.gov |

| HOBt (1-hydroxybenzotriazole) | Additive | Suppresses racemization when used with carbodiimides. | mdpi.com |

| HATU | Uronium Salt | Fast-acting coupling reagent with low epimerization rates. | peptide.com |

| HBTU/HOBt | Uronium Salt/Additive | Standard coupling combination for solid-phase peptide synthesis. | uva.nl |

| DEPBT | Phosphonium Salt | Used to prevent racemization of sensitive amino acids. | mdpi.com |

Methodologies for Chiral Purity Assessment

Ensuring the enantiomeric purity of N-Cbz-N5-Boc-L-ornithine DCHA and its subsequent derivatives is a critical quality control step. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

Chiral HPLC is a powerful tool for separating enantiomers. For N-protected amino acids like N-Cbz-N5-Boc-L-ornithine, macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), have proven effective. These columns can resolve the enantiomers of underivatized and N-blocked amino acids. thieme-connect.de The separation of N-Cbz protected amino acid derivatives has been successfully achieved on various chiral columns. nih.gov A study reported the use of a Daicel CHIRALPAK® IC column for the chiral analysis of Cbz-protected aminopiperidine, a cyclic derivative of ornithine. rsc.org

| Parameter | Condition | Analyte Type | Reference |

|---|---|---|---|

| Column | Astec CHIROBIOTIC® T | Underivatized and N-blocked amino acids | thieme-connect.de |

| Column | Daicel CHIRALPAK® IC | Cbz-protected cyclic amino acid derivatives | rsc.org |

| Mobile Phase | Isocratic mixture of hexane (B92381) and isopropanol (B130326) with 0.1% DEA | Cbz-protected cyclic amino acid derivatives | rsc.org |

| Detection | UV at 265 nm | Cbz-protected cyclic amino acid derivatives | rsc.org |

NMR spectroscopy, particularly ¹⁹F NMR, offers a highly sensitive method for determining enantiomeric excess (ee). This technique often involves the derivatization of the amino acid with a chiral agent containing a fluorine atom. One such reagent is (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for precise quantification of each enantiomer. rsc.org This method has been successfully applied to determine the enantiomeric purity of amino acid building blocks. rsc.org Another approach involves using chiral solvating agents in NMR, which induce chemical shift differences between enantiomers. researchgate.net More recent developments have introduced novel chiral derivatizing agents for ¹⁹F NMR-based enantiodiscrimination of various chiral compounds, including amino acids and dipeptides. rsc.orgthieme-connect.com

Stereoselective Impact on Product Chirality and Diastereomeric Control

The inherent chirality of this compound is the cornerstone of its application in asymmetric synthesis. By introducing this L-configured building block, the stereochemistry of the resulting peptide or peptidomimetic at that specific position is predetermined. However, in the synthesis of complex molecules with multiple chiral centers, the influence of the starting material's stereochemistry on the formation of new stereocenters, a phenomenon known as diastereomeric control, is of significant interest.

Research has shown that the stereochemical preference in the coupling of N-protected L-amino acids can be influenced by the nature of the protecting groups. d-nb.info However, in some instances, the protecting group on the nitrogen can be sufficiently distant from the reaction center so as not to significantly influence the geometry of the transition state, and thus the diastereomeric ratio of the product. chemimpex.com

In a study on the synthesis of a tripeptide mimic, a samarium diiodide promoted coupling of an N-α-Cbz-protected L-ornithine derivative with an N-acryloyl derivative of L-leucine methyl ester was performed. It was demonstrated that no epimerization occurred at the chiral center in the α-position to the newly formed ketone. uminho.pt This highlights that under specific reaction conditions, the stereochemical integrity of the ornithine moiety is maintained, and it can effectively direct the stereochemical outcome of the reaction.

The synthesis of a dipeptide by coupling Boc-β,β-diMe-d-Orn(Cbz)-OMe with another chiral amino acid derivative resulted in a single diastereomer as the major product, as confirmed by ¹H NMR. This indicates a high level of diastereomeric control exerted by the chiral ornithine derivative. acs.org The ability to form a single diastereomer is crucial for the synthesis of biologically active molecules where a specific three-dimensional arrangement of all chiral centers is required.

The stereochemical configuration of the final product is often confirmed through extensive NMR studies, including 1D and 2D techniques like COSY and HSQC, and in some cases, by X-ray crystallography of a suitable crystalline derivative. acs.org

Analytical Characterization Techniques for Research Synthesis Validation

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized molecules. By analyzing the interaction of electromagnetic radiation with the compound, these methods provide a detailed fingerprint of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are employed to confirm the structure of N-α-Cbz-N-δ-Boc-L-ornithine DCHA.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a typical spectrum, distinct signals would be expected for the protons of the ornithine backbone, the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups, and the dicyclohexylamine (B1670486) (DCHA) salt. Key expected resonances would include those for the aromatic protons of the Cbz group, the methine proton at the alpha-carbon of the ornithine, and the methylene (B1212753) protons adjacent to the two nitrogen atoms. The large number of protons in the DCHA moiety would also give rise to characteristic signals in the aliphatic region of the spectrum.

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in N-α-Cbz-N-δ-Boc-L-ornithine DCHA would produce a distinct signal. Characteristic peaks would be observed for the carbonyl carbons of the Cbz and Boc groups, as well as the carboxylate carbon of the ornithine. The aromatic carbons of the Cbz group and the aliphatic carbons of the ornithine, Boc, and DCHA entities would also have specific chemical shifts, confirming the presence and connectivity of these functional groups.

A representative, though general, dataset for a similar compound shows peaks in the range of 170-180 ppm for carbonyl carbons, 120-140 ppm for aromatic carbons, and a variety of signals in the 20-80 ppm range for the aliphatic carbons. hmdb.ca The specific shifts for N-α-Cbz-N-δ-Boc-L-ornithine DCHA would allow for unambiguous assignment of its structure.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

| Functional Group | Representative Chemical Shift (ppm) |

| Carbonyl (C=O) | 170-180 |

| Aromatic (C=C) | 120-140 |

| Aliphatic (C-C, C-N) | 20-80 |

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For N-α-Cbz-N-δ-Boc-L-ornithine DCHA, electrospray ionization (ESI) is a commonly used soft ionization technique.

In a typical ESI-MS experiment, the compound would be observed in its protonated form. The analysis would be expected to show a peak corresponding to the molecular ion of the free acid, N-α-Cbz-N-δ-Boc-L-ornithine, as well as a peak for the dicyclohexylamine cation. The calculated molecular weight of N-α-Cbz-N-δ-Boc-L-ornithine is 366.42 g/mol , and for dicyclohexylamine, it is 181.35 g/mol . Therefore, the mass spectrum would likely exhibit signals corresponding to [M+H]⁺ for the protected ornithine at approximately m/z 367.4 and for DCHA at approximately m/z 182.3. The presence of these ions confirms the composition of the salt.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-α-Cbz-N-δ-Boc-L-ornithine DCHA would display characteristic absorption bands that confirm the presence of its key structural components.

Key expected vibrational frequencies include a broad absorption in the region of 2200-3000 cm⁻¹ corresponding to the N-H stretching of the dicyclohexylammonium (B1228976) cation. Strong carbonyl (C=O) stretching bands would be observed around 1700 cm⁻¹ for the urethane (B1682113) groups (Cbz and Boc) and the carboxylate. N-H bending vibrations would likely appear in the 1500-1600 cm⁻¹ range. The aromatic C-H and C=C bonds of the Cbz group would also give rise to characteristic absorptions.

Chromatographic Methods for Purity Determination and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of N-α-Cbz-N-δ-Boc-L-ornithine DCHA. A reversed-phase HPLC method is typically employed, using a C18 column.

The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the separation of compounds with a range of polarities. The compound is detected by UV absorbance, typically at a wavelength around 210-220 nm, where the peptide bonds and aromatic ring absorb. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single major peak.

Column Chromatography and Related Techniques

For the purification of N-α-Cbz-N-δ-Boc-L-ornithine on a preparative scale, column chromatography is often utilized. This technique separates compounds based on their differential adsorption to a stationary phase, commonly silica (B1680970) gel.

A solvent system of appropriate polarity is chosen to allow for the separation of the desired product from impurities. The selection of the eluent is critical; a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate) is frequently used. The polarity of the eluent can be gradually increased to facilitate the elution of the product from the column. The fractions collected from the column are typically analyzed by a simpler technique, such as thin-layer chromatography (TLC), to identify those containing the pure compound. These pure fractions are then combined and the solvent is removed to yield the purified product.

Emerging Research Directions and Methodological Advancements

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The chemical industry's increasing focus on sustainability has driven research into greener synthetic routes for fine chemicals, including protected amino acids. nih.gov Traditional methods for preparing compounds like N-Cbz-Nδ-Boc-L-ornithine often involve multiple steps with significant solvent and reagent use. organic-chemistry.org Emerging strategies aim to improve efficiency and reduce environmental impact.

Key Green Chemistry Principles Applied:

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment.

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents.

One promising approach involves the development of one-pot syntheses, which streamline the process by reducing the number of intermediate isolation and purification steps, thereby saving time, and reducing solvent waste. researchgate.net Research has demonstrated efficient, high-yield syntheses of related bis-urethane ornithine derivatives, such as N(alpha)-benzyloxycarbonyl-N(epsilon)-tert-butoxycarbonyl-L-ornithine, starting from the N(epsilon)-tert-butoxycarbonyl-L-ornithine copper(II) complex. researchgate.net

Furthermore, biocatalysis presents a powerful green alternative. nih.gov The use of enzymes, such as transaminases or oxidases, can offer high selectivity and operate under mild, aqueous conditions. nih.gov For instance, an efficient biocatalytic method was developed for the conversion of L-ornithine and its N-α-protected derivatives (Cbz or Boc) into valuable hydroxylated proline intermediates, showcasing the potential of enzymatic transformations in this area. nih.gov Another sustainable strategy focuses on using water-compatible protecting groups, like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide synthesis to be conducted in aqueous media, drastically reducing the reliance on toxic organic solvents. nih.gov While not directly applied to Cbz/Boc-ornithine yet, this points towards a future direction for greener protecting group strategies.

Integration into Automated Synthetic Platforms and High-Throughput Methodologies

The automation of chemical synthesis has revolutionized the production of peptides and other complex molecules. nih.govnih.gov Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of this revolution, and orthogonally protected amino acids are the fundamental building blocks. sigmaaldrich.com N-Cbz-Nδ-Boc-L-ornithine is well-suited for these platforms, particularly in Boc-based SPPS protocols. sigmaaldrich.comsigmaaldrich.com

The DCHA salt form of the compound enhances its crystallinity and stability, which is advantageous for long-term storage and consistent dispensing in automated systems. In a typical automated SPPS workflow, the protected amino acid is activated and coupled to the N-terminus of a growing peptide chain immobilized on a solid support resin. nih.govsigmaaldrich.com The orthogonal nature of the Cbz and Boc groups is crucial for this process. The Boc group, protecting the side-chain δ-amino group, remains stable under the acidic conditions used to remove the temporary α-amino protecting group (in a Boc-based strategy) at each cycle.

| Parameter | Description | Relevance to N-Cbz-Nδ-Boc-L-ornithine |

| Synthesis Strategy | Boc Solid-Phase Peptide Synthesis (SPPS) | The compound is designed for Boc-based chemistry, where the side-chain Boc group is stable to the TFA used for N-terminal deprotection. sigmaaldrich.comyoutube.com |

| Protecting Groups | α-Amino: Cbz; δ-Amino: Boc | The Cbz group can be selectively removed later via hydrogenolysis, while the Boc group is acid-labile. numberanalytics.com This orthogonality is key for specific side-chain modifications. |

| Automation | Compatible with automated peptide synthesizers. | The stability of the DCHA salt ensures reliable handling and weighing for automated processes. nih.govnih.gov |

| High-Throughput | Enables parallel synthesis of multiple peptide sequences. | Allows for the rapid generation of peptide libraries for screening and drug discovery, where ornithine incorporation is desired. nih.gov |

The integration of such building blocks into high-throughput and automated platforms accelerates drug discovery and materials science by enabling the rapid synthesis of large libraries of compounds for biological screening or functional assessment. nih.govnih.gov

Exploration of Novel Functionalization and Derivatization Strategies

The true synthetic power of N-Cbz-Nδ-Boc-L-ornithine lies in the differential reactivity of its protected amino groups, which opens up a vast landscape for creating novel derivatives. numberanalytics.com After its incorporation into a larger molecule, the selective removal of either the Cbz or Boc group allows for site-specific modifications of the ornithine side chain or the N-terminus.

Selective Deprotection and Derivatization:

Side-Chain Functionalization: The Boc group on the δ-amino group can be selectively removed using mild acid (e.g., trifluoroacetic acid, TFA), leaving the Cbz group intact. organic-chemistry.org This newly freed δ-amino group is a nucleophilic handle that can be acylated, alkylated, or used in the formation of guanidinyl groups to create arginine analogs. This strategy is fundamental for synthesizing peptides with modified side chains to enhance stability, binding affinity, or other biological properties.

N-Terminal Elongation: Conversely, the α-amino Cbz group can be removed by catalytic hydrogenolysis, which does not affect the acid-labile Boc group. numberanalytics.com This allows for further elongation of the peptide chain from the N-terminus.

Recent research has expanded beyond simple acylation. C–H functionalization has emerged as a powerful, atom-economical tool for modifying amino acids and peptides, allowing for the direct conversion of unreactive C-H bonds into new C-C, C-N, or C-O bonds. acs.org While direct application on N-Cbz-Nδ-Boc-L-ornithine is an area for future research, the principles have been demonstrated on other protected amino acids. acs.org

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-Cbz-N5-Boc-L-ornithine DCHA, and how can researchers optimize protecting group stability?

- Methodological Answer : The synthesis involves sequential protection of the α- and δ-amino groups of L-ornithine using Cbz (carbobenzyloxy) and Boc (tert-butyloxycarbonyl) groups. Key steps include:

- Selective Boc protection of the δ-amino group under anhydrous conditions (e.g., using Boc₂O in DMF with a catalytic base) .

- Cbz protection of the α-amino group via Schotten-Baumann reaction (Cbz-Cl in aqueous NaOH/dioxane) .

- Dicyclohexylamine (DCHA) salt formation for crystallization, leveraging DCHA’s low solubility in nonpolar solvents .

- Optimization : Monitor reaction pH and temperature to avoid premature deprotection. Use TLC or HPLC to confirm intermediate purity .

Q. How does DCHA influence the crystallization and purification of N-Cbz-N5-Boc-L-ornithine?

- Methodological Answer : DCHA acts as a counterion to form stable crystalline salts due to its hydrophobic cyclohexyl groups.

- Procedure : After deprotection and neutralization, add DCHA to the free acid form in a polar solvent (e.g., ethyl acetate). Crystallization occurs upon cooling.

- Purity Check : Confirm salt formation via melting point analysis (DCHA salts typically melt between 96–255°C) and NMR to verify stoichiometry .

Advanced Research Questions

Q. How can kinetic contradictions in Boc/Cbz deprotection pathways be resolved during synthesis?

- Methodological Answer : Conflicting activation energies (e.g., Ea = 52.7 kJ/mol for ODH of DCHA vs. 356.0 kJ/mol for NCCHA hydrolysis) suggest temperature-sensitive side reactions .

- Mitigation : Use controlled heating (e.g., 40–60°C) to favor desired deprotection. Monitor byproducts via LC-MS and adjust reaction time to minimize hydrolysis .

- Data Interpretation : Apply the Arrhenius equation to model rate constants and identify optimal temperature windows (see Table I in ).

Q. What experimental strategies address low yields in this compound synthesis due to hygroscopic intermediates?

- Methodological Answer :

- Moisture Control : Use anhydrous solvents (e.g., DMF dried over molecular sieves) and inert gas purging.

- Alternative Protecting Groups : Compare Boc/Cbz with Fmoc/Alloc groups for stability under humid conditions .

- Analytical Validation : Quantify residual water via Karl Fischer titration and correlate with yield deviations .

Q. How do researchers validate the reproducibility of DCHA-mediated crystallization across different batches?

- Methodological Answer :

- Standardization : Fix solvent ratios (e.g., ethyl acetate:hexane = 3:1) and cooling rates (e.g., 0.5°C/min) to ensure consistent crystal nucleation.

- Cross-Batch Analysis : Use XRD to compare crystal structures and DSC to assess thermal stability. Statistical tools (e.g., ANOVA) can identify batch-to-batch variability .

Data Analysis & Contradictions

Q. How to interpret conflicting solubility data for DCHA salts in aqueous vs. organic systems?

- Methodological Answer : DCHA’s solubility profile (hydrophobic cyclohexyl groups vs. basic amine) depends on pH.

- Experimental Design : Measure solubility in buffered solutions (pH 4–10) and correlate with partition coefficients (logP).

- Contradiction Resolution : Discrepancies may arise from protonation states; use Henderson-Hasselbalch calculations to predict dominant forms .

Q. What are the implications of DCHA’s toxicity (e.g., LD50 = >5x HTHT) on laboratory handling protocols?

- Methodological Answer :

- Safety Protocols : Use fume hoods for crystallization steps, and avoid skin contact via double-gloving (nitrile + neoprene).

- Waste Management : Neutralize DCHA-containing waste with dilute HCl before disposal .

Methodological Resources

- Kinetic Modeling : Reference regression analysis from Table I ( ) for reaction networks involving DCHA.

- Structural Validation : Cross-check CAS registry numbers (e.g., [2480-93-5] for related intermediates) with authoritative databases like CRC Handbook .

- Literature Standards : Follow IB guidelines for consistent chemical nomenclature and reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.